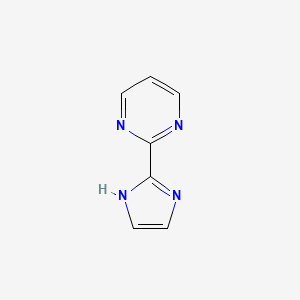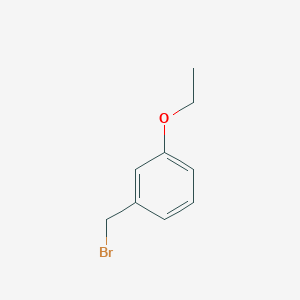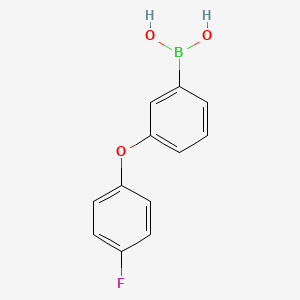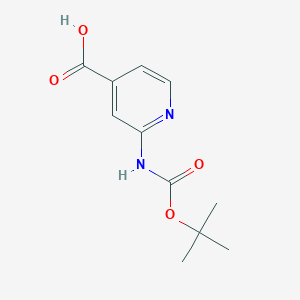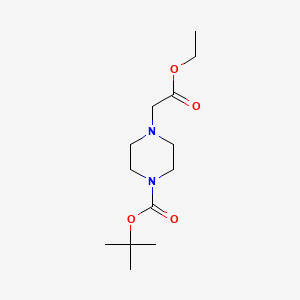
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is a derivative of N-Boc piperazine and has been characterized through various spectroscopic methods, including FT-IR, NMR, and LCMS, as well as single crystal X-ray diffraction analysis .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves the esterification of N-Boc piperazine. The process has been optimized to yield the compound with moderate success, and the synthesized compound has been characterized to confirm its structure . Other related compounds have been synthesized through similar methods, such as the condensation reaction between carbamimide and 3-fluorobenzoic acid , and the multi-step synthesis starting from piperidin-4-ylmethanol .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been determined through X-ray diffraction studies. The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation. The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . Other related compounds exhibit different molecular conformations and intermolecular interactions, as seen in the crystal structures of similar piperazine derivatives .
Chemical Reactions Analysis
The tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate compound has been used as a starting material or intermediate in various chemical reactions. For instance, it has been used in the synthesis of biologically active compounds, such as benziimidazole derivatives , and as a key intermediate in the synthesis of Vandetanib . The reactivity of the compound is influenced by the presence of the tert-butyl and ethoxy-2-oxoethyl groups, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been inferred from spectroscopic data and crystallographic analysis. The compound's molecular geometry, bond lengths, and angles are typical for piperazine-carboxylate structures . The compound's intermolecular interactions, such as hydrogen bonding and crystal packing, have been analyzed through Hirshfeld surface analysis and fingerprint plots . Additionally, the compound's biological activity has been evaluated, showing moderate antibacterial and antifungal activities against several microorganisms .
Applications De Recherche Scientifique
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : “Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is used as a reactant in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, this compound would be used in a reaction with other organic molecules under controlled conditions to yield the desired product .
- Results or Outcomes : The outcomes of these reactions would be the synthesis of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact reactions being performed .
Application in Biological Evaluation
- Scientific Field : Biochemistry
- Summary of the Application : This compound has been synthesized and characterized for biological evaluation .
- Methods of Application : The compound was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . It was then used in biological evaluations against several microorganisms .
- Results or Outcomes : The compound was found to be moderately active against several microorganisms .
Orientations Futures
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Propriétés
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNREIEPIQCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624743 | |
| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
CAS RN |
209667-59-4 | |
| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

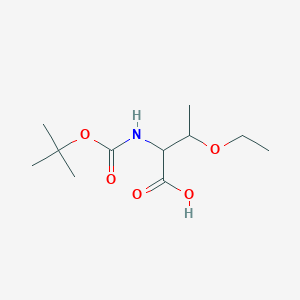
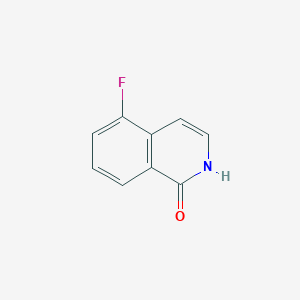
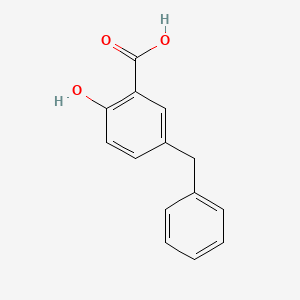
![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)
